3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
Description
BenchChem offers high-quality 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-5-(5-methyltetrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-3-7(10)4-9(5-8)15-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCRWVBLNZVWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390063 | |
| Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799262-39-8 | |
| Record name | 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=799262-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
Introduction
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a key building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The presence of the tetrazole ring, a well-established bioisostere for a carboxylic acid, coupled with the substituted aniline moiety, provides a versatile platform for designing molecules with a wide range of biological activities. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development. The presented synthesis is grounded in established chemical principles and supported by relevant literature.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points, leading to two plausible synthetic strategies. The first involves the formation of the tetrazole ring on a pre-existing aniline derivative. The second strategy focuses on the coupling of a pre-formed 5-methyltetrazole unit with an appropriately functionalized aniline precursor. This guide will focus on the first, more convergent approach, which commences with a readily available starting material and sequentially builds the desired functionality.
Caption: Proposed synthetic workflow for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
Detailed Experimental Protocols
Step 1: Synthesis of N-(3-Methoxy-5-nitrophenyl)acetamide
Rationale: The initial acetylation of the amino group in 3-methoxy-5-nitroaniline serves a dual purpose. Firstly, it protects the amino group from unwanted side reactions in the subsequent chlorination step. Secondly, the resulting acetamide is the direct precursor for the formation of the imidoyl chloride.
Protocol:
-
To a solution of 3-methoxy-5-nitroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane, add acetic anhydride (1.1 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water with stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford N-(3-methoxy-5-nitrophenyl)acetamide as a solid.
| Parameter | Value |
| Starting Material | 3-Methoxy-5-nitroaniline |
| Reagent | Acetic Anhydride |
| Solvent | Glacial Acetic Acid / DCM |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | >95% |
Step 2: Synthesis of N-(3-Methoxy-5-nitrophenyl)acetimidoyl chloride
Rationale: The conversion of the acetamide to the corresponding imidoyl chloride is a crucial activation step. The imidoyl chloride is highly reactive towards nucleophilic attack by the azide ion in the subsequent cycloaddition reaction. Common chlorinating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Protocol:
-
N-(3-Methoxy-5-nitrophenyl)acetamide (1.0 eq) is suspended in an excess of phosphorus oxychloride (or a solution in an inert solvent like toluene).
-
The mixture is heated to reflux (typically 80-110 °C) for 2-6 hours, with the progress monitored by TLC.
-
After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining traces of POCl₃. The crude N-(3-methoxy-5-nitrophenyl)acetimidoyl chloride is typically used in the next step without further purification.
| Parameter | Value |
| Starting Material | N-(3-Methoxy-5-nitrophenyl)acetamide |
| Reagent | Phosphorus Oxychloride (POCl₃) |
| Solvent | Neat or Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 2-6 hours |
Step 3: Synthesis of 1-(3-Methoxy-5-nitrophenyl)-5-methyl-1H-tetrazole
Rationale: This step involves the key ring-forming reaction, a [3+2] cycloaddition between the in situ generated imidoyl chloride and sodium azide. This reaction is a well-established method for the synthesis of 1,5-disubstituted tetrazoles. [1][2] Protocol:
-
The crude N-(3-methoxy-5-nitrophenyl)acetimidoyl chloride is dissolved in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Sodium azide (1.2-1.5 eq) is added portion-wise at room temperature. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
The reaction mixture is stirred at room temperature or gently heated (40-60 °C) for 12-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-(3-methoxy-5-nitrophenyl)-5-methyl-1H-tetrazole.
| Parameter | Value |
| Starting Material | N-(3-Methoxy-5-nitrophenyl)acetimidoyl chloride |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Acetonitrile or DMF |
| Temperature | Room Temperature to 60 °C |
| Reaction Time | 12-24 hours |
Step 4: Synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
Rationale: The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups. Common methods include catalytic hydrogenation (H₂/Pd-C) or reduction with metals in acidic media (e.g., SnCl₂/HCl). [3][4] Protocol (using Tin(II) Chloride):
-
To a solution of 1-(3-methoxy-5-nitrophenyl)-5-methyl-1H-tetrazole (1.0 eq) in a solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
The mixture is heated to reflux (typically 70-80 °C) for 2-4 hours.
-
After cooling, the reaction mixture is diluted with water and basified with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.
-
The resulting mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the final product, 3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
| Parameter | Value |
| Starting Material | 1-(3-Methoxy-5-nitrophenyl)-5-methyl-1H-tetrazole |
| Reagent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | 70-80 °C |
| Reaction Time | 2-4 hours |
Troubleshooting and Key Considerations
-
Incomplete Acetylation: If the initial acetylation is incomplete, consider increasing the reaction time or adding a catalytic amount of a base like pyridine.
-
Low Yield in Chlorination: The imidoyl chloride can be sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Side Reactions in Cycloaddition: The cycloaddition step can sometimes lead to the formation of isomeric tetrazoles. Purification by column chromatography is often necessary to isolate the desired 1,5-disubstituted product.
-
Safety with Sodium Azide: Always handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Efficiency of Reduction: The choice of reducing agent can impact the yield and purity of the final product. Catalytic hydrogenation is often cleaner, but metal/acid reductions are also effective. The workup for the tin reduction requires careful basification to precipitate the tin salts.
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline. By following the outlined protocols and considering the key practical aspects, researchers can efficiently produce this valuable building block for further applications in drug discovery and development. The methodology relies on well-established chemical transformations, ensuring a high degree of reproducibility and scalability.
References
-
Klinszthom, R., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Materials, 18(1), 123. [Link]
-
Beilstein Journals. (n.d.). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). US5089651A - Process for producing 3-iminonitriles.
-
NSF Public Access Repository. (2023). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]
-
ResearchGate. (n.d.). Synthesis of novel 5‐aryl‐1H‐tetrazoles. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. [Link]
-
National Center for Biotechnology Information. (n.d.). MCR synthesis of a tetracyclic tetrazole scaffold. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PubMed Central. [Link]
-
ResearchGate. (n.d.). Multicomponent cyclization with azides to synthesize N-heterocycles. [Link]
-
ACS Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10940-11011. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Semantic Scholar. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. [Link]
-
RSC Publishing. (2020). Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. Organic & Biomolecular Chemistry, 18(1), 114-118. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. [Link]
- Google Patents. (n.d.). CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole.
-
RSC Publishing. (2021). Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources. Green Chemistry, 23(16), 5863-5869. [Link]
-
ACS Publications. (2021). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Omega, 6(30), 19415-19434. [Link]
-
ResearchGate. (n.d.). Azide-free cyclization reaction access to 4-aryl- NH -1,2,3-triazoles: P -toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. [Link]
-
ResearchGate. (n.d.). Critical review on the chemical reduction of nitroaniline. [Link]
-
PubChem. (n.d.). 3-Methoxyaniline. [Link]
-
ResearchGate. (n.d.). Synthesis of Organic Azide as reactant for "click" chemistry reaction?. [Link]
Sources
Potential biological targets for 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
An In-Depth Technical Guide to the Potential Biological Targets of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
Introduction
3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline is a synthetic heterocyclic compound featuring a methoxy-substituted aniline core linked to a methyl-tetrazole moiety. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components are prevalent in a multitude of biologically active agents, particularly in the realm of oncology and inflammation. The aniline scaffold is a cornerstone for numerous kinase inhibitors, and the tetrazole ring is a well-established bioisostere for carboxylic acids, known for its metabolic stability and ability to engage in key molecular interactions with biological targets.[1][2] This guide will dissect the molecule's structural features to postulate its most probable biological targets, with a primary focus on protein kinases due to the established pharmacology of aniline derivatives.[3][4] We will explore the rationale behind selecting these potential targets and provide detailed, actionable experimental protocols for their validation.
Structural Rationale for Target Selection
The core structure of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline presents several key pharmacophoric features that suggest an affinity for the ATP-binding pockets of various protein kinases. The aniline group can act as a hinge-binding motif, a critical interaction for many kinase inhibitors. The tetrazole ring, with its high density of nitrogen atoms, can participate in hydrogen bonding and other electrostatic interactions within an active site.[5] The methoxy and methyl substitutions can influence solubility, metabolic stability, and steric interactions, fine-tuning the compound's binding affinity and selectivity. Based on these features and a comprehensive review of structurally related compounds, we hypothesize that 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline may target kinases involved in oncogenic signaling pathways.
Hypothesized Biological Targets and Validation Strategies
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Key kinases in this pathway, such as B-Raf and p38 MAPK, are validated drug targets.
Mutations in the B-Raf gene, particularly the V600E mutation, lead to constitutive activation of the MAPK pathway and are prevalent in melanoma and other cancers.[6] Many B-Raf inhibitors incorporate a central scaffold that interacts with the kinase hinge region, a role the aniline moiety of our topic compound could fulfill.[7][8]
Experimental Validation: B-Raf Inhibition Assay
A primary biochemical assay to determine direct inhibition of B-Raf is essential.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline against wild-type and V600E mutant B-Raf.
-
Methodology:
-
Utilize a commercially available B-Raf (V600E) kinase assay kit (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay).
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the compound in assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM).
-
Add the recombinant B-Raf V600E enzyme to the wells of a 384-well plate.
-
Add the diluted compound to the wells and incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate (e.g., inactive MEK1) and ATP.
-
Incubate for the recommended reaction time (e.g., 60 minutes) at room temperature.
-
Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
| Compound | B-Raf (V600E) IC50 (µM) |
| 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | To be determined |
| Vemurafenib (Positive Control) | Expected low nM |
Logical Workflow for B-Raf Inhibition Validation
Caption: Workflow for validating B-Raf inhibition.
p38 MAPKs are involved in inflammatory responses and cellular stress. Inhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and some cancers.[9] Several p38 MAPK inhibitors feature a heterocyclic core, and the aniline moiety can serve as a scaffold for designing such inhibitors.[10][11]
Experimental Validation: p38α MAPK Inhibition and Cellular Activity
-
Objective: To assess the inhibitory activity of the compound against p38α MAPK and its effect on downstream signaling in a cellular context.
-
Methodology:
-
Biochemical Assay: Perform an in vitro kinase assay similar to the one described for B-Raf, using recombinant p38α enzyme and a suitable substrate (e.g., ATF2).
-
Cellular Assay: a. Use a cell line that allows for the specific activation of the p38 pathway, such as HEK293 cells or THP-1 monocytes. b. Pre-treat the cells with a dose-range of the test compound for 1-2 hours. c. Stimulate the cells with a known p38 activator, such as lipopolysaccharide (LPS) or anisomycin. d. Lyse the cells and perform a Western blot to detect the phosphorylation of downstream targets, such as MK2 (MAPKAPK2) or HSP27. e. Quantify the band intensities to determine the compound's effect on p38 signaling.
-
Data Presentation
| Compound | p38α IC50 (µM) | p-MK2 Inhibition in THP-1 cells (IC50, µM) |
| 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | To be determined | To be determined |
| SB203580 (Positive Control) | Expected low µM | Expected low µM |
Receptor Tyrosine Kinases (RTKs)
RTKs are cell surface receptors that play crucial roles in cell growth and angiogenesis. Their aberrant activation is a common driver of cancer. The aniline scaffold is a well-established pharmacophore in numerous RTK inhibitors.[12]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14] Many VEGFR-2 inhibitors are aniline derivatives that bind to the ATP pocket of the kinase domain.[15][16]
Experimental Validation: VEGFR-2 Kinase Assay and Endothelial Cell Proliferation
-
Objective: To determine the compound's inhibitory effect on VEGFR-2 kinase activity and its anti-angiogenic potential in a cellular model.
-
Methodology:
-
Biochemical Assay: Conduct an in vitro kinase assay with recombinant VEGFR-2 kinase domain.
-
Cellular Assay: a. Use human umbilical vein endothelial cells (HUVECs). b. Starve the cells overnight in a low-serum medium. c. Pre-treat the cells with the test compound for 1-2 hours. d. Stimulate the cells with recombinant human VEGF-A. e. Assess cell proliferation using a suitable method, such as BrdU incorporation or a direct cell counting assay.
-
Data Presentation
| Compound | VEGFR-2 IC50 (µM) | HUVEC Proliferation Inhibition (IC50, µM) |
| 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | To be determined | To be determined |
| Sunitinib (Positive Control) | Expected low nM | Expected low nM |
Signaling Pathway of Key Hypothesized Kinase Targets
Caption: Simplified signaling pathways of hypothesized kinase targets.
EGFR is another RTK that is frequently mutated or overexpressed in various cancers, leading to uncontrolled cell growth.[17] The anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors, and our topic compound shares the core aniline feature.[12][18]
Experimental Validation: EGFR Kinase and Cell-Based Assays
-
Objective: To evaluate the inhibitory potential of the compound against wild-type and mutant EGFR.
-
Methodology:
-
Biochemical Assays: Perform in vitro kinase assays using recombinant wild-type EGFR and common mutant forms (e.g., L858R, T790M).
-
Cellular Assays: a. Use non-small cell lung cancer (NSCLC) cell lines with known EGFR status, such as PC-9 (EGFR exon 19 deletion) and H1975 (L858R/T790M). b. Treat the cells with the compound and assess the phosphorylation of EGFR and its downstream effectors (e.g., Akt, ERK) by Western blot. c. Measure the impact on cell viability using a proliferation assay.
-
Data Presentation
| Compound | EGFR (WT) IC50 (µM) | EGFR (L858R/T790M) IC50 (µM) | PC-9 Cell Viability (GI50, µM) |
| 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | To be determined | To be determined | To be determined |
| Osimertinib (Positive Control) | Expected low nM | Expected low nM | Expected low nM |
c-Met is an RTK implicated in tumor invasion and metastasis.[19][20] Several c-Met inhibitors possess a substituted aniline or related aromatic core.[21][22] The structural elements of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline align with the general pharmacophoric features of some known c-Met inhibitors.
Experimental Validation: c-Met Kinase and Cell Migration Assays
-
Objective: To assess the compound's ability to inhibit c-Met kinase activity and c-Met-driven cell migration.
-
Methodology:
-
Biochemical Assay: Use an in vitro kinase assay with recombinant c-Met enzyme.
-
Cellular Assays: a. Employ a cancer cell line that overexpresses c-Met, such as SNU-5 gastric cancer cells. b. Assess the phosphorylation of c-Met and its downstream targets (e.g., Gab1, Akt) in response to HGF stimulation with and without the compound. c. Perform a wound-healing (scratch) assay or a transwell migration assay to evaluate the effect on cell migration.
-
Data Presentation
| Compound | c-Met IC50 (µM) | SNU-5 Cell Migration Inhibition (IC50, µM) |
| 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | To be determined | To be determined |
| Crizotinib (Positive Control) | Expected low nM | Expected low nM |
Conclusion
While direct experimental evidence for the biological targets of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline is currently lacking, a structure-based analysis strongly suggests its potential as a kinase inhibitor. The aniline and tetrazole moieties are well-represented in a multitude of potent inhibitors of key oncogenic kinases, including B-Raf, p38 MAPK, VEGFR-2, EGFR, and c-Met. The experimental workflows detailed in this guide provide a robust and systematic approach to validate these hypotheses. Successful identification of a primary target would pave the way for further lead optimization and the development of novel therapeutics. This document serves as a foundational guide for researchers and drug development professionals to unlock the therapeutic potential of this and structurally related compounds.
References
-
(PDF) Biological activities importance of Tetrazole derivatives - ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed. Available from: [Link]
-
Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed. Available from: [Link]
-
1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed. Available from: [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. Available from: [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC. Available from: [Link]
-
Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - NIH. Available from: [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC - NIH. Available from: [Link]
-
Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed. Available from: [Link]
-
Tetrazoles: A multi-potent motif in drug design - VU Research Repository. Available from: [Link]
-
BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC - NIH. Available from: [Link]
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling | ACS Omega. Available from: [Link]
-
Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery - Oxford Academic. Available from: [Link]
-
Tetrazoles via Multicomponent Reactions - PMC - NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. Available from: [Link]
-
Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Available from: [Link]
-
The crystal structure of different types of RAF inhibitors binding to BRAF kinase. Notes - ResearchGate. Available from: [Link]
-
Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena | Request PDF - ResearchGate. Available from: [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH. Available from: [Link]
-
1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells | Request PDF - ResearchGate. Available from: [Link]
-
Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Available from: [Link]
-
Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed. Available from: [Link]
-
4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Available from: [Link]
-
Tetrazoles: Structure and Activity Relationship as Anticancer Agents - ResearchGate. Available from: [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Pharmacophore modelling, molecular docking and virtual screening for EGFR (HER 1) tyrosine kinase inhibitors - ResearchGate. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed. Available from: [Link]
-
RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES - ResearchGate. Available from: [Link]
-
Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC - NIH. Available from: [Link]
-
MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed. Available from: [Link]
-
Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Available from: [Link]
-
Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2 - MDPI. Available from: [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - ResearchGate. Available from: [Link]
-
Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics - MDPI. Available from: [Link]
-
Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae - MDPI. Available from: [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. Available from: [Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC - NIH. Available from: [Link]
-
Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding | Organic Letters - ACS Publications. Available from: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([23][24][25]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available from: [Link]
-
On the development of B-Raf inhibitors acting through innovative mechanisms - PMC - NIH. Available from: [Link]
-
ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf. Available from: [Link]
-
Various scaffolds as potent VEGFR inhibitors. - ResearchGate. Available from: [Link]
-
Blockade of c-Met-Mediated Signaling Pathways by E7050 Suppresses Growth and Promotes Apoptosis in Multidrug-Resistant Human Uterine Sarcoma Cells - MDPI. Available from: [Link]
-
Novel strategies targeting c-Met in non-small cell lung cancer - YouTube. Available from: [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Developing HPLC-MS method for 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline quantification
An Application Note for the Quantitative Analysis of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline using a Validated HPLC-MS/MS Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step guide for the development and validation of a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering in-depth protocols and the scientific rationale behind the methodological choices. The method described herein is designed to be selective, accurate, and precise, adhering to the principles outlined in international regulatory guidelines.
Introduction: The Rationale for a Bespoke Analytical Method
3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline is a heterocyclic aromatic compound with a molecular formula of C₉H₁₁N₅O and a molecular weight of 205.22 g/mol .[1] Its structure, featuring an aniline backbone substituted with methoxy and tetrazole groups, suggests potential pharmacological activity, making it a molecule of interest in medicinal chemistry and drug discovery.[1][2] Accurate quantification of such compounds in various matrices, particularly biological fluids, is a cornerstone of preclinical and clinical development, enabling the characterization of pharmacokinetics, safety, and efficacy.
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical gold standard for this task. Its power lies in the synergy between the superior separation capabilities of HPLC and the unparalleled sensitivity and selectivity of tandem mass spectrometry.[3] Specifically, the use of a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the detection of analytes at trace levels, even in complex biological matrices.[3][4]
This application note moves beyond a simple recitation of parameters. It delves into the causality of method development—explaining why specific columns, mobile phases, and instrument settings are chosen—and provides a rigorous validation protocol to ensure the resulting data is reliable and defensible, in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]
Foundational Strategy: Materials and Reagents
The quality of an analytical method is fundamentally dependent on the quality of its components. High-purity reagents are essential to minimize background noise and ensure reproducibility.
-
Analytes and Standards:
-
3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline reference standard (>98% purity).
-
Stable Isotope Labeled (SIL) Internal Standard (IS): 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline-d4 (or a suitable structural analog if SIL-IS is unavailable). The use of a SIL-IS is strongly preferred as it has nearly identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte through sample preparation and ionization, correcting for matrix effects and other sources of variability.[8][9]
-
-
Solvents and Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade, >99% purity)
-
-
Instrumentation and Equipment:
-
HPLC System: A binary pump system capable of delivering accurate gradients at analytical flow rates (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 7500, Thermo Scientific TSQ Altis).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm). The C18 stationary phase is selected for its versatility in retaining moderately polar compounds like the target analyte.
-
Standard laboratory equipment: analytical balance, vortex mixer, centrifuge, calibrated pipettes.
-
Method Development: A Logic-Driven Approach
The development of a robust HPLC-MS/MS method is a systematic process of optimization. Our goal is to achieve a sensitive, selective, and reproducible assay.
Mass Spectrometry Parameter Optimization
The first step is to "teach" the mass spectrometer how to see the analyte and internal standard. This is achieved by direct infusion of a standard solution (approx. 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the ESI source.
-
Rationale for ESI Positive Mode: The aniline functional group contains a basic nitrogen atom that is readily protonated in an acidic environment. Therefore, Electrospray Ionization (ESI) in the positive ion mode is the logical choice to generate the protonated precursor ion, [M+H]⁺.
-
Protocol for Tuning:
-
Infuse the analyte solution at a low flow rate (e.g., 10 µL/min).
-
Perform a Q1 scan to identify the precursor ion. For 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline (MW=205.22), the expected [M+H]⁺ ion is at m/z 206.2.
-
Select the precursor ion (m/z 206.2) and perform a product ion scan. This involves fragmenting the precursor ion in the collision cell (Q2) and scanning the resulting fragments in Q3.
-
Identify two to three of the most intense and stable product ions. The transition from the precursor to the most intense product ion will serve as the "quantifier," while a second transition will be the "qualifier" for confirmatory identification.
-
Optimize the collision energy (CE) for each transition to maximize the signal intensity of the product ions.
-
Repeat this process for the internal standard.
-
Liquid Chromatography Separation
The primary objective of the chromatographic separation is to resolve the analyte from endogenous matrix components that could interfere with ionization, a phenomenon known as the matrix effect.[10][11][12]
-
Mobile Phase Selection: A mobile phase consisting of water with an acid modifier (A) and an organic solvent with the same modifier (B) is standard for reversed-phase chromatography with MS detection.
-
Rationale: 0.1% Formic Acid is added to both phases to maintain an acidic pH. This ensures the analyte remains in its protonated form, which is critical for consistent retention and optimal ESI+ ionization. Acetonitrile is chosen as the organic phase due to its lower viscosity and excellent eluting strength for a wide range of compounds.
-
-
Gradient Elution Development: A gradient elution, where the percentage of the organic mobile phase is increased over time, is employed.
-
Rationale: This approach provides sharp, well-defined peaks and ensures that any later-eluting, more hydrophobic matrix components are washed from the column, preventing carryover between injections. A typical starting point is a rapid gradient from 5% to 95% acetonitrile to determine the approximate elution time, followed by fine-tuning to ensure the analyte elutes in a region free from significant matrix interference.
-
The logical flow of the method development process is illustrated below.
Caption: Logical workflow for HPLC-MS/MS method development.
Optimized Method Parameters
The following tables summarize the optimized parameters derived from the development process.
Table 1: Optimized HPLC Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 5 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |
Table 2: Optimized Mass Spectrometry Parameters
| Parameter | Analyte | Internal Standard |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 206.2 | 210.2 (for -d4) |
| Quantifier Ion (m/z) | 134.1 | 138.1 |
| Qualifier Ion (m/z) | 106.1 | 110.1 |
| Collision Energy (V) | 25 (Quantifier), 35 (Qualifier) | 25 (Quantifier), 35 (Qualifier) |
| Source Temp. | 550 °C | 550 °C |
| IonSpray Voltage | 5500 V | 5500 V |
Sample Preparation: Bridging the Matrix Gap
For analysis in a biological matrix like human plasma, a sample preparation step is mandatory to remove proteins and phospholipids that can clog the HPLC system and cause significant matrix effects.[13] Protein precipitation is a rapid and effective method for this purpose.
Protein Precipitation Protocol
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile). The IS should be added as early as possible to account for variability in all subsequent steps.[8]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Method Validation: Establishing Trustworthiness
A method is not truly useful until it is validated. Validation is the process of providing documented evidence that the procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.[5][6][14]
The overall validation workflow is a structured sequence of experiments designed to test every performance aspect of the method.
Caption: The sequential workflow for analytical method validation.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as matrix components or metabolites.
-
Protocol:
-
Analyze blank matrix samples from at least six different sources (e.g., six different lots of human plasma).
-
Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the internal standard.
-
Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample. The response for the internal standard should be less than 5%.
-
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate, precise, and linear.
-
Protocol:
-
Prepare a series of calibration standards in the matrix by spiking known concentrations of the analyte. A typical range might be 1-1000 ng/mL, with 8 non-zero standards.
-
Analyze the calibration curve and plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in the matrix at a minimum of four concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.
-
Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (accuracy). The coefficient of variation (%CV) should not exceed 15% (precision). For the LLOQ, both accuracy and precision limits are ±20%.
-
Table 3: Example Accuracy and Precision Validation Summary
| QC Level (ng/mL) | N | Mean Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ (1.0) | 15 | 1.05 | 105.0 | 8.7 | 11.2 |
| Low (3.0) | 15 | 2.91 | 97.0 | 6.2 | 7.8 |
| Mid (100) | 15 | 103.2 | 103.2 | 4.1 | 5.5 |
| High (800) | 15 | 788.0 | 98.5 | 3.5 | 4.9 |
Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.[15][16][17]
-
Protocol: Analyze Low and High QC samples after subjecting them to the following conditions and compare the results to freshly prepared samples:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Bench-Top Stability: Stored at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at -20°C or -80°C for a duration covering the expected sample storage period (e.g., 30, 90, 180 days).
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Troubleshooting
Even well-developed methods can encounter issues. A systematic approach is key to resolving them.
Table 4: Common HPLC-MS/MS Issues and Solutions
| Problem | Possible Cause(s) | Recommended Action(s) |
|---|---|---|
| No or Low Signal | Instrument connection issue; No sample injection; Incorrect MS/MS transitions. | Check all fluidic and electronic connections. Verify autosampler function. Confirm MRM transitions and CE values in the method. |
| High Background Noise | Contaminated mobile phase; Contaminated source or column. | Prepare fresh mobile phase. Clean the ESI source. Flush the column with a strong solvent.[18] |
| Peak Tailing/Splitting | Column degradation; Sample solvent incompatible with mobile phase; Blocked column frit. | Replace the column. Reconstitute sample in the initial mobile phase.[19] Replace the column frit or reverse-flush the column (if recommended by manufacturer).[20] |
| Retention Time Drift | Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction. | Prepare fresh mobile phase. Ensure the column oven is stable. Check pump for leaks and verify flow rate accuracy.[18][21] |
| Inconsistent IS Area | Sample preparation error; Matrix effects; Instrument instability. | Review sample preparation steps. Investigate for co-eluting matrix components. Run system suitability tests to check instrument performance.[22] |
Conclusion
This application note details a comprehensive and robust HPLC-MS/MS method for the quantification of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. By following the outlined protocols for method development, sample preparation, and validation, researchers can generate high-quality, reliable, and defensible data suitable for drug development and other research applications. The emphasis on the scientific rationale behind each step provides the user with the foundational knowledge to not only implement this method but also to adapt and troubleshoot it effectively.
References
- ICH. (n.d.). Q1A(R2) Guideline - STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Zhang, K., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH.
- Van Berkel, G. J., et al. (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Analytical Chemistry - ACS Publications.
- Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
- Christianson, C. (n.d.). Small Molecule Method Development Strategies. Bioanalysis Zone.
- Sharp, B. (n.d.). Troubleshooting Common HPLC Issues. Labcompare.com.
- WuXi AppTec DMPK. (n.d.). Internal Standards in LC-MS Bioanalysis: Which, When, and How.
- ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
- ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
- NIH. (n.d.). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens.
- LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- RSC Publishing. (2022). The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).
- AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues.
- NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Benchchem. (n.d.). 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline.
- Technology Networks. (2022). Electrospray Ionization (ESI) Explained.
- LCGC. (n.d.). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.
- KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
- Journal of Pharmaceutical Analysis. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- FDA. (n.d.). Q1 Stability Testing of Drug Substances and Drug Products.
- FDA. (n.d.). Bioanalytical Method Validation Guidance for Industry.
- ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- NIH. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations.
- ResearchGate. (2019). Determination of aniline using LC-ESI-MS: is there a problem with my standard stock solution?.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- PubChem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline.
- Taylor & Francis. (n.d.). Matrix Effects and Application of Matrix Effect Factor.
- ResearchGate. (n.d.). Plasma sample preparation. Linearity of HPLC system and its sensibility....
- YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
- Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials.
- ICH. (n.d.). Quality Guidelines.
- Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- YouTube. (n.d.). ICH Q2 Validation of Analytical Procedures.
- Benchchem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline.
- PubChem. (n.d.). 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline.
- ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
Sources
- 1. 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | 799262-39-8 | Benchchem [benchchem.com]
- 2. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3 | Benchchem [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. longdom.org [longdom.org]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. database.ich.org [database.ich.org]
- 16. database.ich.org [database.ich.org]
- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 18. HPLC故障排除指南 [sigmaaldrich.com]
- 19. labcompare.com [labcompare.com]
- 20. agilent.com [agilent.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Novel Anticancer Agent: Characterizing the Efficacy of BAY 87-2243 (related to CAS 799262-39-8)
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anticancer activity of the potent and selective hypoxia-inducible factor-1 (HIF-1) inhibitor, BAY 87-2243. While the specific CAS number 799262-39-8 is less documented in public literature, BAY 87-2243 represents a well-characterized chemical entity with a similar structural scaffold and a clear mechanism of action, making it an excellent model for outlining a robust preclinical testing cascade.
The central hypothesis underlying the anticancer activity of BAY 87-2243 is its ability to inhibit mitochondrial complex I of the electron transport chain. This targeted disruption of cellular respiration leads to a reduction in oxygen consumption, thereby preventing the stabilization of HIF-1α under hypoxic conditions, a common feature of the tumor microenvironment.[1][2][3][4] The subsequent downstream effects include decreased expression of HIF-1 target genes crucial for tumor survival, angiogenesis, and metabolism, ultimately leading to reduced tumor growth.[3][5] Furthermore, this compound has been shown to induce ferroptosis and necroptosis in certain cancer cell types.[1]
This guide will detail a logical progression of in vitro and in vivo assays designed to rigorously evaluate the anticancer potential of BAY 87-2243, from initial cell viability screening to mechanistic deep dives and preclinical animal model studies.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of testing focuses on characterizing the direct effects of BAY 87-2243 on cancer cells in a controlled laboratory setting.
Cell Line Selection and Culture
The choice of cancer cell lines is critical and should be guided by the compound's mechanism of action. Given that BAY 87-2243 targets hypoxia-driven pathways, it is pertinent to include cell lines known to be sensitive to hypoxic stress and those with a high reliance on oxidative phosphorylation.
Recommended Cell Lines:
| Cell Line | Cancer Type | Rationale |
| H460 | Non-small cell lung cancer | Well-characterized for HIF-1α expression under hypoxia and used in seminal studies of BAY 87-2243.[2][3][4] |
| SK-MEL-28, G361, A-375 | Melanoma | Demonstrated sensitivity to BAY 87-2243, particularly BRAF mutant lines.[6][7] |
| HCT116 | Colorectal Carcinoma | Commonly used for HIF-1 reporter assays.[5] |
| PC-3 | Prostate Cancer | Used to determine the IC50 of BAY 87-2243 on mitochondrial complex I. |
All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For hypoxia experiments, cells should be cultured in a specialized incubator with controlled oxygen levels (e.g., 1% O2).[2][4]
Assessment of Cytotoxicity and Cell Viability
The primary objective is to determine the concentration-dependent effect of BAY 87-2243 on cancer cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of BAY 87-2243 (e.g., from 0.1 nM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanistic Assays: Unraveling the Mode of Action
Understanding how BAY 87-2243 exerts its anticancer effects is crucial. The following assays will probe its impact on mitochondrial function, HIF-1 signaling, and cell death pathways.
Workflow for Mechanistic In Vitro Studies
Caption: In vitro mechanistic evaluation workflow.
Protocol: Western Blotting for HIF-1α Expression
-
Cell Culture and Treatment: Culture H460 cells to 70-80% confluency. Treat the cells with varying concentrations of BAY 87-2243 and incubate under hypoxic conditions (1% O2) for 16 hours.[2][4]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against HIF-1α, HIF-2α, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A dose-dependent decrease in HIF-1α and HIF-2α protein levels in cells treated with BAY 87-2243 under hypoxic conditions.[2][4][8]
Part 2: In Vivo Evaluation of Antitumor Efficacy
To translate the in vitro findings to a more complex biological system, in vivo studies using animal models are essential.
Xenograft Tumor Models
The H460 non-small cell lung cancer xenograft model is a well-established and relevant model for studying the in vivo efficacy of BAY 87-2243.[3][4] Melanoma patient-derived xenograft (PDX) models have also been successfully used.[1]
Protocol: H460 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 H460 cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer BAY 87-2243 orally (by gavage) at doses ranging from 0.5 to 4 mg/kg daily for a specified period (e.g., 21 days).[5] The vehicle control group should receive the formulation solution (e.g., a mixture of ethanol, Solutol, and water).[3]
-
Monitoring: Measure tumor volume and body weight two to three times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for molecular analysis (Western blotting, qRT-PCR) and the remainder fixed in formalin for immunohistochemistry.
In Vivo Study Workflow
Caption: In vivo xenograft study workflow.
Pharmacodynamic and Biomarker Analysis
To confirm that the observed antitumor effects are due to the intended mechanism of action, it is important to assess target engagement in the tumor tissue.
Recommended Analyses:
-
Immunohistochemistry (IHC): Stain tumor sections for HIF-1α and the proliferation marker Ki-67.
-
qRT-PCR: Analyze the expression of HIF-1 target genes (e.g., CA9, ANGPTL4, EGLN3) in tumor lysates.[5]
Expected Outcome: A dose-dependent reduction in tumor weight, accompanied by decreased expression of HIF-1α and its target genes in the tumors of mice treated with BAY 87-2243.[3][5]
Data Summary and Interpretation
The collective data from these studies will provide a comprehensive profile of the anticancer activity of BAY 87-2243.
Summary of Expected Quantitative Data:
| Assay | Metric | Expected Result with BAY 87-2243 |
| Cell Viability (MTT) | IC50 | Low nanomolar range, especially under glucose-deprived conditions.[6] |
| Oxygen Consumption (Seahorse) | OCR | Dose-dependent decrease.[6][7] |
| HIF-1α Expression (Western Blot) | Protein Level | Dose-dependent decrease under hypoxia.[2][4] |
| HIF-1 Reporter Assay | Luciferase Activity | IC50 in the low nanomolar range.[5] |
| Xenograft Tumor Growth | Tumor Volume | Significant reduction compared to vehicle control.[3][6] |
Conclusion
This detailed experimental protocol provides a robust framework for the preclinical evaluation of BAY 87-2243 as a novel anticancer agent. By systematically investigating its effects on cell viability, its underlying mechanism of action through mitochondrial complex I inhibition and HIF-1 suppression, and its in vivo efficacy, researchers can build a strong data package to support further development. The consistency of results across these varied assays will provide a high degree of confidence in the therapeutic potential of this compound.
References
-
Ellinghaus, P., Heisler, I., Unterschemmann, K., et al. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. Cancer Medicine, 2(5), 611-624. [Link]
-
Basit, F., van Oppen, L.M., Schöckel, L., et al. (2017). Mitochondrial complex I inhibition triggers a mitophagy-dependent ROS increase leading to necroptosis and ferroptosis in melanoma cells. Cell Death & Disease, 8(3), e2716. [Link]
-
Schöckel, L., Glasauer, A., Basit, F., et al. (2015). Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. Cancer & Metabolism, 3, 11. [Link]
-
ResearchGate. (n.d.). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. [Link]
-
SciSpace. (2015). Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. [Link]
-
SpringerLink. (2015). Targeting mitochondrial complex I using BAY 87-2243 reduces melanoma tumor growth. [Link]
-
Semantic Scholar. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. [Link]
-
ResearchGate. (n.d.). BAY 87-2243 inhibits hypoxia-inducible factor (HIF-1a) and HIF-2a.... [Link]
-
PubMed. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. [Link]
-
Patsnap Synapse. (n.d.). BAY-872243 - Drug Targets, Indications, Patents. [Link]
-
National Institutes of Health. (2013). BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BAY 87-2243, a highly potent and selective inhibitor of hypoxia-induced gene activation has antitumor activities by inhibition of mitochondrial complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in the Development of Novel Materials
Introduction: Unlocking the Potential of a Unique Heterocyclic Building Block
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a specialized aromatic amine that presents a compelling scaffold for the development of advanced materials. This compound uniquely combines the functionalities of an aniline moiety, a methoxy group, and a methyl-substituted tetrazole ring. The aniline group serves as a versatile precursor for polymerization and a coordination site for metal-organic frameworks (MOFs). The electron-donating methoxy group can influence the electronic properties and reactivity of the aniline ring. The tetrazole ring, a well-established bioisostere for carboxylic acids, introduces a nitrogen-rich, heterocyclic component that can enhance thermal stability, coordination capabilities, and potential for hydrogen bonding in the resulting materials.[1]
These structural features position 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline as a promising candidate for the creation of novel conductive polymers, functional coatings, and porous crystalline materials with tailored properties for applications in chemical sensing, catalysis, and drug delivery. This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the application of this compound, including detailed experimental protocols and the scientific rationale behind them.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is crucial for its effective application. The following table summarizes key computed properties for the closely related compound 3-methoxy-5-(1H-tetrazol-1-yl)aniline, which provides a reasonable approximation for the target molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₅O | PubChem |
| Molecular Weight | 191.19 g/mol | PubChem |
| IUPAC Name | 3-methoxy-5-(tetrazol-1-yl)aniline | PubChem |
| SMILES | COC1=CC(=CC(=C1)N2C=NN=N2)N | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
PART 1: Application in Conductive Polymers
The aniline moiety of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline allows for its use as a monomer in the synthesis of polyaniline derivatives. The resulting polymer is expected to possess unique electronic and morphological characteristics due to the presence of the methoxy and tetrazole substituents. These substituents can influence the polymer's solubility, conductivity, and sensitivity to various analytes, making it a candidate for applications in chemical sensors and electronic devices.
Scientific Rationale
The oxidative polymerization of aniline proceeds via the formation of radical cations, leading to head-to-tail coupling of the monomer units. The methoxy and tetrazole groups on the aniline ring are expected to influence this process. The electron-donating methoxy group can increase the electron density of the aromatic ring, potentially accelerating the rate of polymerization. Conversely, the bulky tetrazole substituent may introduce steric hindrance, affecting the polymer's chain growth and final morphology. The nitrogen atoms of the tetrazole ring can also act as coordination sites, potentially influencing the polymer's interaction with dopants and analytes.
Experimental Workflow: Synthesis of Poly(3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline)
Caption: Oxidative Polymerization Workflow.
Detailed Protocol: Oxidative Polymerization
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (Monomer)
-
Ammonium persulfate (APS) (Oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Deionized (DI) water
-
Methanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Monomer Solution Preparation: Dissolve a specific amount of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in 1 M HCl in a beaker. A typical starting concentration is 0.1 M. Stir until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (APS) in 1 M HCl.
-
Reaction Setup: Place the beaker containing the monomer solution in an ice bath on a magnetic stirrer and cool to 0-5 °C.
-
Polymerization: Slowly add the APS solution dropwise to the cooled monomer solution while stirring continuously. The color of the solution should gradually change, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture in the ice bath for 24 hours to ensure complete polymerization.
-
Purification:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the polymer powder sequentially with 1 M HCl, DI water, and methanol to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the purified polymer under vacuum at 60 °C for 24 hours.
-
Rationale for Protocol Steps:
-
Acidic Medium: The polymerization is carried out in an acidic medium (HCl) to protonate the aniline nitrogen, which is a necessary step for the oxidative polymerization mechanism.
-
Low Temperature: The reaction is maintained at 0-5 °C to control the reaction rate and prevent over-oxidation or side reactions, which can lead to a less defined polymer structure.[1]
-
Equimolar Stoichiometry: An equimolar ratio of monomer to oxidant is typically used to achieve a high degree of polymerization.
-
Thorough Washing: The washing steps are critical for removing impurities that can affect the polymer's conductivity and other properties.
Characterization of the Resulting Polymer
The synthesized poly(3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline) should be characterized to determine its structure, morphology, and properties.
| Technique | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, as well as peaks corresponding to the C-O-C stretch of the methoxy group and vibrations of the tetrazole ring. |
| UV-Vis Spectroscopy | Absorption bands characteristic of the emeraldine salt form of polyaniline, indicating the conductive state of the polymer. |
| Scanning Electron Microscopy (SEM) | The morphology of the polymer can be visualized. The bulky substituents may lead to a more porous or granular morphology compared to unsubstituted polyaniline.[2] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. The tetrazole moiety is expected to enhance thermal stability. |
| Cyclic Voltammetry (CV) | To determine the electrochemical properties of the polymer, including its redox behavior and conductivity. |
PART 2: Application in Metal-Organic Frameworks (MOFs)
The nitrogen atoms of the tetrazole ring and the aniline group in 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline make it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis.
Scientific Rationale
The tetrazole ring is known to be an excellent coordinating ligand for various metal ions.[3][4] The multiple nitrogen atoms can bridge metal centers to form extended network structures. The aniline group can also coordinate to metal ions or can be further functionalized to introduce other coordinating groups. The overall geometry and functionality of the 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline ligand will dictate the topology and properties of the resulting MOF.
Experimental Workflow: Solvothermal Synthesis of a MOF
Caption: Solvothermal MOF Synthesis Workflow.
Detailed Protocol: Solvothermal Synthesis of a MOF with 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (Organic Linker)
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
A suitable solvent system (e.g., N,N-Dimethylformamide (DMF), Ethanol)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reactant Preparation: In a small vial, dissolve 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in a suitable solvent or solvent mixture (e.g., 5 mL of DMF). In a separate vial, dissolve the chosen metal salt in the same solvent system (e.g., 5 mL of ethanol).
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave.
-
Sealing and Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) for a set period (usually 24 to 72 hours).
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Activation: Wash the crystals with fresh solvent to remove any unreacted starting materials. To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a volatile solvent like acetone for 24 hours, and then dry under vacuum.
Rationale for Protocol Steps:
-
Solvothermal Conditions: The use of high temperatures and pressures in a sealed system facilitates the dissolution of the reactants and promotes the crystallization of the MOF.
-
Solvent System: The choice of solvent is crucial as it can influence the coordination of the metal ions and the self-assembly of the framework.
-
Slow Cooling: Slow cooling of the autoclave allows for the formation of larger, higher-quality single crystals.
-
Activation: The activation step is essential to create the porous structure of the MOF, which is necessary for applications like gas storage and catalysis.
Characterization of the Resulting MOF
| Technique | Expected Observations |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the crystal structure, including the coordination environment of the metal ions, the connectivity of the ligands, and the topology of the framework. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to identify the temperature at which the framework decomposes. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the porosity of the MOF, including its surface area and pore volume. |
| FTIR Spectroscopy | To confirm the presence of the organic linker within the framework and to study its coordination to the metal centers. |
PART 3: Application in Chemical Sensors
Polymers derived from 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline can be utilized as the active material in chemical sensors. The conductivity of the polymer can change upon exposure to specific analytes, and this change can be measured to detect and quantify the analyte.
Scientific Rationale
The sensing mechanism of polyaniline-based sensors often involves the interaction of the analyte with the polymer backbone, which alters its doping state and, consequently, its conductivity. The methoxy and tetrazole groups in the polymer derived from 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline can provide specific binding sites for certain analytes, enhancing the sensor's selectivity and sensitivity. For example, the nitrogen-rich tetrazole ring could interact with acidic or electron-deficient analytes.
Experimental Workflow: Fabrication of a Chemiresistive Sensor
Caption: Chemical Sensor Fabrication Workflow.
Detailed Protocol: Fabrication and Testing of a Chemiresistive Sensor
Materials:
-
Synthesized poly(3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline)
-
A suitable solvent for the polymer (e.g., N-Methyl-2-pyrrolidone (NMP))
-
A substrate with pre-patterned interdigitated electrodes (e.g., gold on silicon)
-
Spin coater
-
Hot plate
-
Gas testing chamber
-
Mass flow controllers
-
Multimeter or source measure unit
Procedure:
-
Polymer Solution Preparation: Disperse a known concentration of the synthesized polymer in a suitable solvent. Sonication may be required to achieve a uniform dispersion.
-
Substrate Cleaning: Thoroughly clean the substrate with interdigitated electrodes using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and DI water).
-
Film Deposition: Deposit the polymer solution onto the interdigitated electrodes using a technique such as spin coating or drop casting to form a thin film.
-
Annealing: Heat the coated substrate on a hot plate at a moderate temperature (e.g., 80-100 °C) to remove the solvent.
-
Sensor Testing:
-
Place the sensor in a gas testing chamber.
-
Connect the electrodes to a multimeter to monitor the resistance of the polymer film.
-
Introduce a carrier gas (e.g., dry air or nitrogen) into the chamber until a stable baseline resistance is achieved.
-
Introduce a known concentration of the target analyte gas into the chamber.
-
Record the change in resistance of the polymer film over time.
-
Purge the chamber with the carrier gas to allow the sensor to recover.
-
Rationale for Protocol Steps:
-
Interdigitated Electrodes: This electrode geometry provides a large area for the polymer film to be in contact with both the electrodes and the analyte, maximizing the sensor's response.
-
Thin Film Deposition: A thin and uniform film of the polymer is desirable for a fast and reproducible sensor response.
-
Controlled Gas Exposure: The use of mass flow controllers allows for precise control over the concentration of the analyte gas, which is essential for calibrating the sensor.
Safety Precautions
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ammonium persulfate: This is a strong oxidizing agent. Avoid contact with combustible materials.
-
Solvents: Handle all organic solvents in a fume hood and away from ignition sources.
Conclusion
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a promising and versatile building block for the creation of new functional materials. Its unique combination of aniline, methoxy, and tetrazole functionalities allows for the synthesis of novel conductive polymers and metal-organic frameworks with tailored properties. The protocols and scientific rationale provided in this document offer a solid foundation for researchers and scientists to explore the potential of this compound in a variety of applications, from chemical sensing to catalysis and beyond. Further research into the specific properties of materials derived from this compound is warranted and expected to yield exciting new discoveries.
References
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20838-20847. Available from: [Link]
-
PubChem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline. Available from: [Link]
-
Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Polymer International, 57(12), 1295-1325. Available from: [Link]
-
Hu, Y. (2020). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. Theses, Dissertations, and Student Research from the College of Engineering. 1. Available from: [Link]
-
Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20838-20847. Available from: [Link]
-
Ahmad, Z., et al. (2018). Fabrication of Polyaniline Based Chemical Sensor for Ammonia Gas Detection. Journal of Physical Science, 29(1), 9-20. Available from: [Link]
-
Laskowska, M., et al. (2020). Facile Fabrication of an Ammonia-Gas Sensor Using Electrochemically Synthesised Polyaniline on Commercial Screen-Printed Three-Electrode Systems. Sensors, 20(24), 7287. Available from: [Link]
-
PubChem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline - Safety and Hazards. Available from: [Link]
-
Liu, A., et al. (2018). Facile Synthesis of Polyaniline/Carbon-Coated Hollow Indium Oxide Nanofiber Composite with Highly Sensitive Ammonia Gas Sensor at the Room Temperature. Nanomaterials, 8(11), 945. Available from: [Link]
-
Wang, X., et al. (2015). Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. Crystal Growth & Design, 15(4), 1845-1851. Available from: [Link]
-
Sapurina, I., & Stejskal, J. (2015). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. In New Polymers for Special Applications. InTech. Available from: [Link]
-
Li, J., et al. (2018). Constructing new metal–organic frameworks with complicated ligands from “One-Pot” in situ reactions. Communications Chemistry, 1(1), 1-9. Available from: [Link]
-
Al-Adel, A. A., et al. (2022). Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation. Molecules, 27(2), 481. Available from: [Link]
Sources
- 1. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Coordination Complexes and Polymers of Novel Hybrid Tetrazole-Triazole-Pyrazole Ligands: Synthesis, Structural Characterization, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jps.usm.my [jps.usm.my]
Procedure for functional group transformation of the aniline moiety in CAS 799262-39-8
An Application Guide to the Strategic Functionalization of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 799262-39-8)
Introduction: Navigating the Chemistry of a Privileged Scaffold
In the landscape of modern drug discovery, the aniline moiety represents a cornerstone of molecular design. Its prevalence in high-throughput screening libraries is a testament to the accessibility provided by robust C-N bond-forming protocols like the Buchwald-Hartwig and Chan-Lam cross-couplings.[1] The specific molecule under consideration, 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (CAS 799262-39-8), is a compound of interest due to its combination of a reactive aniline core with a methoxy group and a metabolically stable tetrazole ring, features known to modulate biological activity and physicochemical properties.[2]
However, the very reactivity that makes anilines synthetically useful also presents a significant challenge in late-stage pharmaceutical development. The aniline motif is a well-known "structural alert" due to its propensity for metabolic activation.[1] Cytochrome P450-mediated oxidation can generate highly electrophilic species, such as quinone-imines, which can covalently bind to proteins, leading to a risk of idiosyncratic adverse drug reactions (IADRs).[1][3]
Therefore, the strategic functional group transformation of the aniline moiety in compounds like CAS 799262-39-8 is a critical exercise for medicinal chemists. It allows for the systematic exploration of structure-activity relationships (SAR), the mitigation of metabolic liabilities, and the fine-tuning of pharmacokinetic profiles. This guide provides a detailed exploration of key transformations, explaining the underlying chemical principles and offering field-proven protocols for their execution.
Physicochemical Properties of the Core Moiety
A clear understanding of the starting material's properties is fundamental to designing successful synthetic transformations.
| Property | Value | Source |
| CAS Number | 799262-39-8 | [2] |
| IUPAC Name | 3-methoxy-5-(5-methyltetrazol-1-yl)aniline | [2] |
| Molecular Formula | C₉H₁₁N₅O | [2] |
| Molar Mass | 205.22 g/mol | [2] |
| InChI Key | SMCRWVBLNZVWDF-UHFFFAOYSA-N | [2] |
I. The Diazonium Salt: A Gateway to Diverse Functionalities
The conversion of a primary arylamine into a diazonium salt is arguably the most powerful transformation in the chemist's toolkit for this functional group.[4][5] The diazonio group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles, a process that would be impossible on the aniline itself.[4] This two-step sequence—diazotization followed by nucleophilic substitution—unlocks synthetic pathways that are not accessible through direct substitution methods.[6][7]
Causality of the Experimental Design
The diazotization reaction requires the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[8][9] The mechanism involves the formation of the nitrosonium ion (NO⁺), a potent electrophile that is attacked by the nucleophilic nitrogen of the aniline.[4][10]
Critical Parameter: Temperature. Arenediazonium salts are notoriously unstable and potentially explosive when isolated.[4] Therefore, the reaction is almost universally conducted at low temperatures (0–5 °C) in an aqueous solution where the salt is used immediately in the subsequent step.[8] This low temperature is crucial to prevent premature decomposition and loss of the diazonium group to form phenol.[8]
Application Workflow: Diazotization and Sandmeyer-Type Iodination
This protocol details the conversion of the aniline to the corresponding aryl iodide, a valuable intermediate for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8]
Caption: Workflow for Diazotization and Iodination.
Protocol 1: Synthesis of 1-Iodo-3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzene
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3-4 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Potassium Iodide (KI, 1.5 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Deionized Water
-
Dichloromethane (or Ethyl Acetate)
-
Starch-iodide paper
-
Ice bath
Procedure:
-
Aniline Salt Formation: In a round-bottom flask, suspend the aniline (1.0 eq) in deionized water. Cool the mixture to 0 °C in an ice bath with vigorous stirring. Slowly add concentrated HCl (3.0 eq) to form a fine slurry of the aniline hydrochloride salt.
-
Diazotization: Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt suspension over 15-20 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[8]
-
Reaction Monitoring: After the addition is complete, continue stirring for an additional 20 minutes at 0-5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; a blue-black color indicates a positive test.[8] If the test is negative, add a small amount of the NaNO₂ solution until a persistent positive test is observed.
-
Iodination: In a separate flask, dissolve KI (1.5 eq) in deionized water. Slowly add the cold diazonium salt solution to the KI solution with stirring. Effervescence (N₂ gas evolution) should be observed.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. To quench any remaining iodine, add a saturated aqueous solution of Na₂S₂O₃ until the dark color dissipates.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
II. N-Acylation: Protection and Modulation of Reactivity
Acylation of the aniline's amino group to form an amide is a fundamental and highly reliable transformation.[11] This reaction serves two primary purposes in a synthetic strategy:
-
Protection: The resulting amide (e.g., an acetanilide) is significantly less basic and less nucleophilic than the parent aniline. This protects the nitrogen from unwanted side reactions, such as oxidation, during subsequent synthetic steps.[12]
-
Reactivity Modulation: The strong activating and ortho-, para-directing effect of the -NH₂ group in electrophilic aromatic substitution is moderated. The N-acetyl group is still an activator and ortho-, para-director, but its reduced electron-donating ability prevents undesirable polysubstitution reactions (e.g., polyhalogenation).[12] The steric bulk of the acetyl group often favors substitution at the para position.[12]
Causality of the Experimental Design
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (commonly acetic anhydride or an acyl chloride).[11][12] The reaction is often performed in the presence of a mild base, like sodium acetate, to neutralize the acid byproduct (acetic acid or HCl) and drive the reaction to completion.[13]
Caption: General schematic for N-Acylation of aniline.
Protocol 2: Synthesis of N-(3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)phenyl)acetamide
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Concentrated Hydrochloric Acid (HCl, 1.0 eq)
-
Sodium Acetate (NaOAc, 1.5 eq)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation: In a beaker or flask, dissolve the aniline (1.0 eq) in a mixture of deionized water and concentrated HCl (1.0 eq). Stir until the aniline has completely dissolved to form the hydrochloride salt.[13]
-
Acylation: To this solution, add acetic anhydride (1.2 eq) with stirring.[13]
-
Precipitation: Immediately after, add a pre-prepared solution of sodium acetate (1.5 eq) in deionized water.[13] A white precipitate of the acetanilide product should form instantly.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Purification: The crude product can be recrystallized from a hot water/ethanol mixture to yield pure, crystalline acetanilide.[13] Dry the product thoroughly before determining the yield and melting point.
III. N-Alkylation: Introducing Lipophilicity and Modulating Basicity
Introducing alkyl substituents onto the aniline nitrogen can profoundly impact a molecule's properties, including its lipophilicity, basicity, and ability to engage in hydrogen bonding. A robust and selective method for this transformation is reductive amination.[14]
Causality of the Experimental Design
This one-pot procedure involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.[14] Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is selective for the iminium ion over the carbonyl starting material and is stable under mildly acidic conditions often used to promote imine formation. This selectivity prevents the reduction of the aldehyde/ketone starting material.
Caption: Workflow for N-Alkylation via Reductive Amination.
Protocol 3: Mono-N-Alkylation with an Aldehyde
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 eq)
-
Aldehyde (e.g., acetaldehyde, benzaldehyde; 1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Reaction Setup: To a solution of the aniline (1.0 eq) and the aldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The functional group transformations of the aniline moiety in 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline are essential for advanced drug development and medicinal chemistry programs. The protocols detailed herein for diazotization, N-acylation, and N-alkylation provide reliable and versatile pathways to a diverse range of analogues. By understanding the causality behind each experimental choice—from temperature control in diazotization to the selection of a mild reducing agent in reductive amination—researchers can confidently manipulate this core structure. These transformations enable the systematic optimization of molecular properties, ultimately aiming to develop safer and more efficacious therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Dunn, J. P., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Kim, J. H., et al. (2007). One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazotisation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in Modern Organic Synthesis
For Immediate Release: Application Notes and Protocols
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex target molecules. 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline has emerged as a highly valuable and versatile intermediate, offering a unique combination of reactive functionalities and a stable heterocyclic core. Its structure, featuring a nucleophilic aniline group, an electron-donating methoxy substituent, and a metabolically robust 5-methyltetrazole moiety, presents a trifecta of chemical handles that can be selectively addressed to forge new carbon-nitrogen and carbon-carbon bonds.
The tetrazole ring, in particular, is of significant interest in drug design as it can serve as a bioisosteric replacement for a carboxylic acid group, potentially enhancing metabolic stability and cell permeability of a drug candidate.[1] This application note provides a comprehensive overview of the utility of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline, detailing its synthesis and showcasing its application in key synthetic transformations, thereby providing researchers with the foundational knowledge to leverage this powerful intermediate in their own synthetic endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective application. The key properties of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁N₅O |
| Molecular Weight | 205.22 g/mol |
| IUPAC Name | 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline |
| CAS Number | 178928-63-7 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Synthesis of the Intermediate: A Step-by-Step Protocol
The efficient synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a critical first step for its utilization as a versatile intermediate. The following protocol outlines a reliable synthetic route, adapted from established methodologies for the formation of substituted anilines and tetrazoles.
Protocol 1: Synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
Objective: To synthesize 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline from commercially available starting materials.
Materials:
-
3-Methoxy-5-nitroaniline
-
Acetic anhydride
-
Iron powder
-
Ammonium chloride
-
Sodium nitrite
-
5-Methyl-1H-tetrazole
-
Copper(I) iodide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Protection of the aniline: In a round-bottom flask, dissolve 3-Methoxy-5-nitroaniline in acetic anhydride and heat the mixture to 80°C for 1 hour to form the corresponding acetanilide.
-
Reduction of the nitro group: To the cooled reaction mixture, add ethanol and water, followed by iron powder and a catalytic amount of ammonium chloride. Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and isolation of the amino-acetanilide: Filter the hot reaction mixture through a pad of celite and wash with hot ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amino-acetanilide.
-
Diazotization: Dissolve the crude amino-acetanilide in a mixture of hydrochloric acid and water and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Tetrazole formation: In a separate flask, dissolve 5-methyl-1H-tetrazole in DMF and add potassium carbonate and a catalytic amount of copper(I) iodide. To this mixture, add the previously prepared diazonium salt solution dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Deprotection of the aniline: Add a solution of hydrochloric acid to the reaction mixture and heat to 60°C for 2 hours to hydrolyze the acetanilide.
-
Final work-up and purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
Caption: Synthetic workflow for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
Application in the Synthesis of Bioactive Molecules: Amide Bond Formation
The primary amino group of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a key functional handle for the construction of more complex molecules, particularly through amide bond formation. This reaction is one of the most fundamental and widely utilized transformations in medicinal chemistry for the synthesis of drug candidates.[2]
Protocol 2: General Procedure for Acylation
Objective: To synthesize an amide derivative from 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline and a carboxylic acid.
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
-
Carboxylic acid of choice
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in DMF.
-
Add DIPEA (2.0 equivalents) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline (1.0 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Caption: Generalized workflow for amide synthesis.
Application in the Synthesis of Azo Dyes: Diazotization and Azo Coupling
Aromatic amines are classical precursors for the synthesis of azo dyes through a two-step process of diazotization followed by coupling with an electron-rich aromatic compound. The resulting azo compounds are characterized by the presence of an N=N double bond which acts as a chromophore.
Protocol 3: Synthesis of an Azo Dye
Objective: To demonstrate the use of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in the synthesis of an azo dye.
Materials:
-
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
-
Hydrochloric acid
-
Sodium nitrite
-
Phenol (or other suitable coupling partner)
-
Sodium hydroxide
-
Ice
Procedure:
-
Diazotization: Dissolve 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the mixture for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate beaker, dissolve phenol (1.0 equivalent) in an aqueous solution of sodium hydroxide and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cold phenol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Isolation: Collect the precipitated azo dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Caption: Reaction scheme for azo dye synthesis.
Conclusion and Future Outlook
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a strategically important intermediate that offers synthetic chemists a reliable and versatile platform for the construction of a diverse array of complex molecules. The protocols detailed in this application note provide a practical guide for the synthesis and subsequent functionalization of this valuable building block. Its utility in the synthesis of bioactive compounds and functional materials, such as dyes, underscores its broad applicability.[3] As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of well-defined and versatile intermediates like 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is set to increase, paving the way for future innovations in these fields.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4913144, 3-methoxy-5-(1H-tetrazol-1-yl)aniline. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Ostrovskii, V. A., et al. (2021). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. [Link]
Sources
Troubleshooting & Optimization
Challenges in scaling up the synthesis of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
Welcome to the technical support center for the synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important molecule. We will delve into the causality behind experimental choices, provide troubleshooting guidance, and offer detailed protocols to ensure the integrity of your results.
I. Synthetic Strategy Overview
The synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity, especially during scale-up. The most plausible and commonly employed route involves the N-arylation of 5-methyl-1H-tetrazole with a suitable nitroaromatic precursor, followed by the selective reduction of the nitro group.
Caption: General synthetic workflow for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
II. Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
A. Synthesis of 5-Methyl-1H-tetrazole
Question 1: My synthesis of 5-methyl-1H-tetrazole from acetonitrile and sodium azide is sluggish and gives low yields. What are the common pitfalls?
Answer: The cycloaddition of sodium azide to nitriles is a robust reaction, but several factors can impact its efficiency, especially on a larger scale.
-
Catalyst Choice and Activity: This reaction is often catalyzed by a Lewis acid. Zinc salts, such as ZnBr₂ or ZnCl₂, are commonly used to activate the nitrile towards nucleophilic attack by the azide.[1] Ensure your catalyst is anhydrous and of high purity. Inadequate catalysis is a frequent cause of slow reactions.
-
Solvent Effects: Dimethylformamide (DMF) is a common solvent for this reaction. However, residual water can be problematic. Ensure you are using anhydrous DMF. For a more environmentally friendly approach, reactions in water with zinc salts as catalysts have also been reported to be effective.
-
Reaction Temperature and Time: While higher temperatures can accelerate the reaction, they can also lead to the decomposition of sodium azide and the formation of impurities. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[2]
-
Safety with Sodium Azide: A critical aspect of this synthesis is the safe handling of sodium azide. Acidic conditions must be strictly avoided as they will generate highly toxic and explosive hydrazoic acid (HN₃).[3][4] The workup procedure should involve quenching any residual azide with a suitable reagent like sodium nitrite under acidic conditions before disposal.
Troubleshooting Table: 5-Methyl-1H-tetrazole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Ineffective catalysis. | Use anhydrous zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst. |
| Low reaction temperature. | Gradually increase the temperature, monitoring for side product formation. Consider microwave irradiation for shorter reaction times.[2] | |
| Product Isolation Difficulties | Product is highly soluble in the reaction mixture. | After quenching the reaction, acidify the aqueous solution to protonate the tetrazole, which often leads to precipitation. |
| Safety Concerns | Formation of hydrazoic acid. | Maintain basic or neutral pH during the reaction. Quench residual azide before acidic workup. |
B. N-Arylation of 5-Methyl-1H-tetrazole
Question 2: I am getting a mixture of two isomers during the N-arylation of 5-methyl-1H-tetrazole. How can I control the regioselectivity to favor the desired N1-isomer?
Answer: This is the most significant challenge in this synthesis. The alkylation or arylation of 5-substituted tetrazoles can occur at either the N1 or N2 position of the tetrazole ring, leading to a mixture of regioisomers.
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Cell Permeability of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline
Welcome to the technical support guide for 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound in their experimental models. While this molecule exhibits promising structural features, achieving sufficient intracellular concentrations can be a significant hurdle. This guide provides a structured, causality-driven approach to diagnosing and overcoming low cell permeability.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions regarding this compound's behavior in cell-based assays.
Q1: My cell-based assay shows lower-than-expected potency for 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. Could this be a permeability issue?
A: Yes, this is a strong possibility. Low apparent potency in cellular assays, especially when compared to biochemical or cell-free assays, is often a direct consequence of the compound failing to reach its intracellular target in sufficient concentrations[1]. The plasma membrane presents a formidable barrier that can limit the uptake of many small molecules, regardless of their inherent biological activity[1][2].
Q2: The physicochemical properties of this compound seem to align with Lipinski's Rule of Five. Why would it still have poor cell permeability?
A: This is an excellent and critical question. While the "Rule of Five" provides a valuable guideline for predicting passive oral absorption, it is not a definitive predictor of intracellular accumulation for several reasons[3][4][5]:
-
Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport it out of the cell, keeping intracellular levels low[4].
-
Ionization State: The aniline group in the molecule is basic. At physiological pH (~7.4), a significant portion of the molecules may be protonated (charged). This ionized form has substantially lower lipid membrane permeability compared to the neutral form[6].
-
Low Aqueous Solubility: Despite having a favorable logP, the compound might have poor aqueous solubility, limiting the concentration gradient available to drive passive diffusion.
-
Plasma Protein Binding: In assays containing serum, the compound may bind to proteins like albumin, reducing the free fraction available to enter the cells.
Q3: What is the most logical first step to diagnose the cause of low uptake?
A: The first step is to systematically characterize the compound's fundamental permeability characteristics. A robust approach is to perform a Parallel Artificial Membrane Permeability Assay (PAMPA) . This cell-free assay specifically measures passive diffusion, providing a clean baseline for the compound's ability to cross a lipid membrane without the confounding factors of active transporters[7].
Q4: How can I definitively differentiate between poor passive diffusion and active cellular efflux?
A: The most effective method is to compare the results from a PAMPA experiment with a Caco-2 bidirectional permeability assay [8][9].
-
Scenario 1 (Efflux): If the compound shows high permeability in PAMPA but low permeability from the apical (top) to basolateral (bottom) side in the Caco-2 assay, active efflux is strongly indicated[8]. This can be confirmed by observing a much higher permeability in the basolateral-to-apical direction (an efflux ratio >2).
-
Scenario 2 (Poor Passive Diffusion): If the compound shows low permeability in both the PAMPA and Caco-2 assays, the primary issue is poor passive diffusion across the lipid bilayer[7].
Part 2: In-Depth Troubleshooting Guides
This section provides detailed experimental frameworks to diagnose and systematically address permeability issues.
Guide 1: Foundational Analysis - Physicochemical Profiling
Before attempting to modify permeability, it is crucial to confirm the compound's intrinsic properties. Inconsistent experimental results can often be traced back to issues with the compound itself or its formulation.
1.1 Physicochemical Properties Summary
A clear understanding of the molecule's properties is the foundation for troubleshooting.
| Property | Value | Implication for Permeability |
| Molecular Formula | C₉H₁₁N₅O | - |
| Molecular Weight | 205.22 g/mol [10] | Complies with Lipinski's rule (<500 Da), suggesting size is not a barrier[3][5]. |
| Hydrogen Bond Donors | 1 (from aniline -NH₂) | Complies with Lipinski's rule (≤5), favorable for permeability[3][11]. |
| Hydrogen Bond Acceptors | 5 (N atoms in tetrazole, O atom) | Complies with Lipinski's rule (≤10), favorable for permeability[3][11]. |
| Predicted LogP | Varies by algorithm, but generally moderate | A moderate lipophilicity is ideal; too high can reduce solubility, too low can hinder membrane crossing[12]. |
| Predicted pKa | ~4-5 (for the aniline group) | The aniline group will be partially protonated at physiological pH 7.4, reducing the concentration of the more permeable neutral species. |
1.2 Experimental Protocol: Verifying Aqueous Solubility
Causality: Low solubility can be the rate-limiting step for absorption, creating a false impression of low permeability[13]. This protocol establishes the maximum concentration of the compound available to permeate the cell membrane.
Methodology (Shake-Flask Method):
-
Prepare a supersaturated solution of the compound in your cell culture medium (e.g., DMEM) and in phosphate-buffered saline (PBS) pH 7.4.
-
Agitate the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant. It is advisable to filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Interpretation: If the measured solubility is lower than the concentration used in your cell-based assays, your experiment is limited by solubility, not necessarily permeability.
Guide 2: Differentiating Permeability Mechanisms
This guide provides the workflow and protocols to distinguish between passive diffusion limitations and active transport phenomena.
2.1 Diagnostic Workflow
This diagram illustrates the logical progression for diagnosing the root cause of low cellular uptake.
Caption: Diagnostic workflow for low cell permeability.
2.2 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay isolates passive diffusion by using a synthetic membrane coated with lipids, eliminating any contribution from cellular transporters[7]. It is a high-throughput, cost-effective way to get a baseline permeability value[7].
Methodology:
-
Prepare Donor Plate: Add the compound solution (e.g., 10 µM in PBS pH 7.4) to the wells of a 96-well filter plate (the "donor" plate).
-
Coat Membrane: The filter membrane at the bottom of each well is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (PBS pH 7.4).
-
Assemble Sandwich: Place the donor filter plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate sandwich for a defined period (e.g., 4-16 hours) at room temperature with gentle shaking.
-
Analyze: After incubation, measure the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Papp): Use the concentration data to calculate the apparent permeability coefficient.
2.3 Protocol: Caco-2 Bidirectional Permeability Assay
Causality: Caco-2 cells, a human colon adenocarcinoma line, form a polarized monolayer with tight junctions and express various transporters, making them the "gold standard" in vitro model for predicting human intestinal absorption and identifying efflux substrates[8][14].
Methodology:
-
Cell Seeding: Seed Caco-2 cells onto permeable Transwell™ inserts and culture for ~21 days to allow them to differentiate and form a confluent, polarized monolayer.
-
Verify Monolayer Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) to ensure tight junctions have formed. A high TEER value indicates a well-formed barrier.
-
Transport Study (Apical to Basolateral, A→B):
-
Add the compound to the apical (upper) chamber.
-
Add fresh medium to the basolateral (lower) chamber.
-
At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral chamber and replace with fresh medium.
-
-
Transport Study (Basolateral to Apical, B→A):
-
Add the compound to the basolateral chamber.
-
Add fresh medium to the apical chamber.
-
At the same time points, take samples from the apical chamber.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS and calculate the Papp values for both directions.
Guide 3: Strategies to Enhance Cellular Uptake
Once the primary barrier has been identified, targeted strategies can be employed. Crucially, for all strategies below, parallel cytotoxicity assays (e.g., MTT, LDH) must be run to ensure the observed effect is not due to cell death. [15]
3.1 Strategy: Mitigating Active Efflux
Causality: If the compound is an efflux substrate, co-incubation with a known inhibitor of the responsible transporter (e.g., P-gp) will block its removal, leading to increased intracellular accumulation and A→B transport.
Caption: Mechanism of efflux pump inhibition.
Protocol: Caco-2 Assay with Efflux Inhibitor
-
Follow the Caco-2 protocol as described in Guide 2.3.
-
In a parallel set of wells, pre-incubate the Caco-2 monolayers with a known P-gp inhibitor (see table below) for 30-60 minutes.
-
Perform the A→B permeability experiment in the continued presence of the inhibitor.
-
Interpretation: A significant increase (e.g., >2-fold) in the A→B Papp value in the presence of the inhibitor is strong confirmation that the compound is a substrate for that efflux pump.
Table of Common Efflux Inhibitors:
| Inhibitor | Target Pump(s) | Typical Working Concentration |
| Verapamil | P-gp | 50 - 100 µM |
| Cyclosporin A | P-gp, MRP1 | 5 - 10 µM |
| Ko143 | BCRP | 0.5 - 1 µM |
3.2 Strategy: Enhancing Passive Permeability with Formulation
Causality: For compounds limited by poor solubility or passive diffusion, formulation strategies can improve their presentation to the cell membrane or increase membrane fluidity, thereby enhancing uptake[16][17][18].
Protocol: Using Solubilizing Excipients
-
Prepare stock solutions of your compound in various formulation vehicles (see table below).
-
Dilute these stocks into your cell culture medium to the final desired concentration. Ensure the final concentration of the excipient is non-toxic to your cells (determine this with a prior cytotoxicity screen).
-
Perform your standard cell-based assay using these new formulations.
-
Interpretation: An increase in the desired biological readout (or in directly measured intracellular concentration) suggests the formulation successfully improved cellular uptake.
Table of Common Formulation Excipients:
| Excipient | Mechanism of Action | Typical Final Concentration |
| DMSO | Solvent | < 0.5% (v/v) |
| Ethanol | Solvent, permeation enhancer | < 1% (v/v) |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes to increase solubility[19] | 1 - 10 mM |
| Non-ionic surfactants (e.g., Tween® 80) | Micelle formation, membrane fluidization[20] | 0.01 - 0.1% (v/v) |
References
-
MDPI. (n.d.). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
PubChem. (n.d.). 3-methoxy-5-(1H-tetrazol-1-yl)aniline. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
SpringerLink. (n.d.). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. Retrieved from [Link]
-
ACS Publications. (n.d.). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BDDCS, the Rule of 5 and Drugability. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategy for enhancing intracellular uptake of anticancer drugs. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Permeation Enhancers for Vaginal Delivery of Buserelin Acetate Using a Validated Chromatographic Method and Ex Vivo Porcine Model. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. Retrieved from [Link]
-
MDPI. (n.d.). Increasing Cellular Uptake and Permeation of Curcumin Using a Novel Polymer-Surfactant Formulation. Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]
-
Lecture Notes. (n.d.). Lipinski rule of five. Retrieved from [Link]
-
PubMed. (n.d.). Promoting effects of chemical permeation enhancers on insulin permeation across TR146 cell model of buccal epithelium in vitro. Retrieved from [Link]
-
Promega Connections. (n.d.). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]
-
PRISM BioLab. (n.d.). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Strategies for the enhanced intracellular delivery of nanomaterials. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
News-Medical.Net. (n.d.). Discovery of cellular uptake pathway for larger molecules can be harnessed to create new drugs. Retrieved from [Link]
-
PubMed. (n.d.). Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell permeability beyond the rule of 5. Retrieved from [Link]
-
Georganics. (n.d.). 3-METHOXY-5-(TRIFLUOROMETHYL)ANILINE. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. Retrieved from [Link]
Sources
- 1. promegaconnections.com [promegaconnections.com]
- 2. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | 799262-39-8 | Benchchem [benchchem.com]
- 11. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. enamine.net [enamine.net]
- 15. Promoting effects of chemical permeation enhancers on insulin permeation across TR146 cell model of buccal epithelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. japsonline.com [japsonline.com]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
Comparative analysis of 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline with its isomers
Executive Summary
3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline represents a specialized class of bioisosteres used in medicinal chemistry to mimic the electronic and spatial properties of carboxylic acids and cis-amide bonds. Unlike its carboxylate counterparts, the 1,5-disubstituted tetrazole moiety offers enhanced metabolic stability and lipophilicity, making it a critical scaffold for kinase inhibitors and receptor antagonists.
This guide provides a technical comparison of this specific regioisomer against its structural alternatives (2H-isomers and des-methyl variants), supported by synthetic protocols and physicochemical profiling.
Chemical Identity & Structural Isomerism
The target compound is characterized by a 1,5-disubstituted tetrazole ring attached to a 3-methoxy-5-aminoaniline core. Understanding the isomerism is vital for synthesis and target engagement.[1]
Isomer Classification
The tetrazole ring can exist in two tautomeric forms (1H and 2H), but when substituted at the nitrogen, these become distinct regioisomers with significantly different properties.
| Feature | Target: 1-Aryl-5-methyl-1H-tetrazole | Isomer A: 2-Aryl-5-methyl-2H-tetrazole | Isomer B: 1-Aryl-1H-tetrazole (Des-methyl) |
| Structure | N1-substituted (Kinetic Product) | N2-substituted (Thermodynamic Product) | N1-substituted, C5-unsubstituted |
| Dipole Moment | High (~5.0 D) | Low (~2.5 D) | High (~5.2 D) |
| Lipophilicity (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Lowest |
| Metabolic Stability | High (Resistant to hydrolysis) | Very High (Resistant to CYP450) | Moderate (C5-H susceptible to oxidation) |
| H-Bonding | Strong Acceptor (N2, N3, N4) | Weak Acceptor | Strong Acceptor |
Physicochemical Profile (Predicted)[1][2][3][4]
-
Molecular Formula: C
H N O -
Molecular Weight: 205.22 g/mol
-
pKa (Tetrazole N): ~3.5 (protonated form is acidic)
-
Topological Polar Surface Area (TPSA): ~80 Ų
Synthetic Methodology
The synthesis of 1-aryl-5-methyltetrazoles favors the formation of the 1-substituted isomer under specific acidic conditions, whereas alkylation of a pre-formed tetrazole often yields a mixture of 1H and 2H isomers.
Protocol: De Novo Heterocycle Construction
This protocol ensures regioselectivity for the 1-substituted target using the Gewald-type cyclization .
Reagents:
-
Precursor: 3-Methoxy-5-nitroaniline (CAS: 53554-29-3)
-
Cyclization Agent: Triethyl orthoacetate (Source of C5-Methyl)
-
Azide Source: Sodium Azide (NaN
)[2][3] -
Solvent: Glacial Acetic Acid
Step-by-Step Workflow:
-
Cyclization (Tetrazole Formation):
-
Dissolve 3-methoxy-5-nitroaniline (1.0 eq) in glacial acetic acid (0.5 M concentration).
-
Add triethyl orthoacetate (1.5 eq) and sodium azide (1.5 eq).
-
Critical Step: Heat to 80°C for 4–6 hours. Note: The acidic medium promotes the formation of the 1-substituted tetrazole via an imidate intermediate.
-
Monitor via TLC (Hexane:EtOAc 1:1). The product is typically more polar than the starting aniline.
-
Workup: Cool to room temperature. Pour into ice water. The nitro-tetrazole intermediate usually precipitates. Filter and wash with cold water.
-
-
Reduction (Nitro to Aniline):
-
Dissolve the nitro-intermediate in Methanol/THF (1:1).
-
Add Pd/C (10% w/w) and stir under H
atmosphere (balloon pressure) for 12 hours. -
Purification: Filter through Celite. Concentrate in vacuo. Recrystallize from Ethanol/Water to obtain the target 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline .
-
Visualization: Synthesis Logic
The following diagram illustrates the decision matrix for synthesizing the specific 1-isomer versus the 2-isomer.
Figure 1: Synthetic pathway comparison. Route A provides high regioselectivity for the target 1-substituted isomer.[4]
Performance Analysis & SAR
In drug discovery, the choice between the target (1-isomer) and its alternatives (2-isomer or des-methyl) is driven by the binding pocket requirements.
Biological Implications of the Tetrazole Scaffold
-
Bioisosterism: The 1,5-disubstituted tetrazole is a non-classical isostere of the cis-amide bond (
).[5] The N2 and N3 atoms serve as hydrogen bond acceptors, mimicking the carbonyl oxygen. -
Metabolic Stability: The C5-methyl group blocks the C5 position from oxidative metabolism (a liability in 1-substituted-1H-tetrazoles). This makes the target compound significantly more stable in vivo than the des-methyl variant.
Comparative Data: Isomer Stability
| Parameter | Target (1-Aryl-5-Me) | Isomer (1-Aryl-H) | Isomer (2-Aryl-5-Me) |
| Oxidative Liability | Low (Blocked C5) | High (C5-H oxidation) | Low |
| Solubility (Aq) | Moderate | High | Low |
| Conformation | Non-planar (Twisted Aryl-Tetrazole bond) | Planar | Planar |
SAR Decision Tree
Use this logic flow to determine if the target compound is the correct choice for your lead series.
Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting tetrazole isomers.
Experimental Validation Protocols
Purity Verification
Due to the potential for isomer contamination (if non-selective methods are used), validation is strictly required.
-
1H NMR (DMSO-d6): The C5-Methyl group appears as a distinct singlet around
2.5–2.6 ppm. The methoxy group appears at 3.7 ppm. -
Regioisomer Check: In 1H-tetrazoles, the aryl protons often show a larger downfield shift compared to 2H-tetrazoles due to the orthogonal twisting of the ring systems.
Safety: Azide Handling
-
Hazard: Sodium azide is acutely toxic and can form explosive metal azides.
-
Control: Perform all cyclization reactions behind a blast shield. Quench unreacted azide with dilute sodium nitrite/sulfuric acid solution before disposal. Avoid using halogenated solvents (DCM/CHCl
) with sodium azide to prevent formation of di-azidomethane.
References
-
Benchchem. (2025).[2] 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline Structure and Applications.
-
PubChem. (2025). Compound Summary: 3-(5-Methyl-1H-tetrazol-1-yl)aniline (Core Scaffold).
-
Gaponik, P. N., & Ivashkevich, O. A. (2013). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Research Institute for Physical Chemical Problems.
-
Popova, E. A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
-
Sigma-Aldrich. (2025).[2] Product Specification: 3-(5-Methyl-1H-tetrazol-1-yl)aniline.
Sources
Bridging the Digital and the Physical: A Guide to Cross-Validating In Silico Predictions with Experimental Data for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
While specific experimental data for this particular molecule is not yet extensively published, its structural motifs—a substituted aniline and a tetrazole ring—are of significant interest in medicinal chemistry, suggesting potential therapeutic applications.[6][7] This guide will, therefore, outline the critical steps for a hypothetical validation workflow, from computational prediction to detailed experimental protocols, providing researchers with a robust blueprint for their own discovery programs.
The Rationale for Cross-Validation
The core principle of this process is to build a feedback loop between prediction and reality. In silico models, trained on existing datasets, can generate hypotheses about a new molecule's behavior. Experimental validation then tests these hypotheses. Discrepancies between predicted and observed results are not failures; they are opportunities to refine the computational models, leading to more accurate future predictions and a deeper understanding of the structure-activity relationships at play.[8][9]
Caption: Iterative cycle of in silico prediction and experimental validation.
Part 1: In Silico Characterization of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
The first step is to generate a comprehensive computational profile of the target molecule. This typically involves predicting its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities.
Predicted Physicochemical Properties
These fundamental properties govern a molecule's behavior in both experimental assays and physiological systems. We will use established computational tools (e.g., SwissADME, ChemAxon) to predict these values. For the purpose of this guide, we will reference computed data for structurally similar compounds found in public databases like PubChem as a proxy for what a predictive model would output.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 205.22 g/mol [7] | Influences absorption and distribution; lower molecular weight is often preferred for oral bioavailability. |
| LogP (o/w) | ~1.5 - 2.5 | A measure of lipophilicity; impacts solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | ~70 Ų[10] | Predicts membrane permeability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Influences binding to target proteins and solubility. |
| Hydrogen Bond Acceptors | 5 | Influences binding to target proteins and solubility. |
| Rotatable Bonds | 1[10] | A measure of molecular flexibility, which can impact target binding and bioavailability. |
In Silico ADMET Prediction
Predicting a compound's ADMET profile is crucial for identifying potential liabilities early in the discovery process, thereby reducing the high attrition rates in later clinical trial phases.[1][11]
Table 2: Predicted ADMET Profile
| ADMET Parameter | Prediction | Rationale & Implication |
| Aqueous Solubility | Moderately Soluble | The methoxy and tetrazole groups are expected to enhance solubility compared to a simple aniline. |
| Caco-2 Permeability | Moderate to High | Indicates potential for good intestinal absorption. |
| CYP450 Inhibition | Potential inhibitor of CYP2C9/3A4 | The aniline and tetrazole moieties may interact with the active sites of these key metabolic enzymes. |
| hERG Inhibition | Low to Moderate Risk | A critical cardiotoxicity predictor; requires experimental validation. |
| Hepatotoxicity | Possible Risk | Aniline-containing compounds can sometimes be associated with liver toxicity. |
| Blood-Brain Barrier (BBB) Penetration | Likely Non-penetrant | The predicted TPSA suggests the compound may not readily cross the BBB. |
Part 2: Experimental Validation Workflow
With the in silico predictions in hand, the next phase is to synthesize the compound and subject it to a battery of experimental tests to either confirm or refute the computational hypotheses.
Step 1: Synthesis of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline
The synthesis of this molecule would likely follow established methods for creating substituted tetrazole-aniline derivatives.[7] A plausible synthetic route is outlined below.
Caption: Proposed synthetic pathway for the target compound.
Protocol:
-
Reactant Preparation: Dissolve 3-methoxyaniline in a suitable solvent such as dimethylformamide (DMF).[7]
-
Addition: Add 5-methyl-1H-tetrazole to the solution.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture and purify the product using column chromatography to isolate 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline.
-
Characterization: Confirm the structure and purity of the final compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]
Step 2: Physicochemical Property Determination
Objective: To experimentally measure key physicochemical properties and compare them to the in silico predictions.
-
Solubility:
-
Protocol: A kinetic solubility assay using a high-throughput method like nephelometry. The compound is dissolved in DMSO and then serially diluted in an aqueous buffer. The point at which the compound precipitates is measured to determine its solubility.
-
-
Lipophilicity (LogD):
-
Protocol: A shake-flask method at a physiological pH of 7.4. The compound is partitioned between n-octanol and an aqueous buffer. The concentration in each phase is determined by UV-Vis spectroscopy or HPLC to calculate the distribution coefficient (LogD).
-
Step 3: In Vitro ADMET Assays
Objective: To validate the computationally predicted ADMET profile using established cell-based and biochemical assays.
-
Caco-2 Permeability Assay:
-
Protocol: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane, mimicking the intestinal barrier. The test compound is added to the apical side, and its appearance on the basolateral side is measured over time by LC-MS/MS. This provides a measure of intestinal permeability.
-
-
CYP450 Inhibition Assay:
-
Protocol: Use commercially available kits containing recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9). The assay measures the ability of the test compound to inhibit the metabolism of a fluorescent probe substrate by these enzymes. A decrease in fluorescence indicates inhibition.
-
-
hERG Inhibition Assay:
-
Protocol: An automated patch-clamp assay using HEK293 cells stably expressing the hERG potassium channel. The assay directly measures the effect of the compound on the channel's electrical current, providing a direct assessment of cardiotoxicity risk.
-
Part 3: Comparison and Analysis
The final step is to collate the in silico and experimental data into a comparative table. This allows for a direct assessment of the predictive models' performance.
Table 3: Comparative Analysis of Predicted vs. Experimental Data (Hypothetical)
| Parameter | In Silico Prediction | Hypothetical Experimental Result | Concordance |
| Aqueous Solubility | Moderately Soluble | 50 µg/mL | Good |
| LogD (pH 7.4) | 2.1 | 2.3 | Excellent |
| Caco-2 Papp (A→B) | >10 x 10⁻⁶ cm/s | 12 x 10⁻⁶ cm/s | Excellent |
| CYP3A4 Inhibition (IC₅₀) | <10 µM | 8 µM | Good |
| hERG Inhibition (IC₅₀) | >30 µM | >50 µM | Good (Confirms low risk) |
| Hepatotoxicity (in vitro) | Possible Risk | No significant toxicity observed up to 100 µM | Discordant (Favorable outcome) |
Interpreting the Results
In this hypothetical scenario, the in silico models performed well in predicting physicochemical properties and permeability. The prediction of CYP inhibition was also reasonably accurate. Notably, the hepatotoxicity prediction was discordant, with the experimental result being more favorable. This is a common occurrence, as toxicity prediction is notoriously complex.[14] This finding would provide valuable data to retrain and improve the hepatotoxicity prediction model for this class of compounds.
Conclusion
The cross-validation of in silico predictions with robust experimental data is a cornerstone of modern, efficient drug discovery.[5][15] It allows for the early identification of promising candidates and the culling of those with unfavorable properties, saving significant time and resources.[1] While no predictive model is perfect, the iterative process of prediction, testing, and refinement—as outlined in this guide for 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline—drives scientific understanding and ultimately accelerates the journey from a promising molecule to a life-changing therapeutic.
References
-
Benchchem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3. 6
-
Benchchem. 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline. 7
-
PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640.
-
ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
-
PubChem. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | C8H9N5O | CID 4913144.
-
PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
-
LabSolutions. 3-Methoxy-5-(1H-tetrazol-1-yl)aniline.
-
MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
-
ACS Publications. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls | The Journal of Physical Chemistry C.
-
PMC. Computational/in silico methods in drug target and lead prediction.
-
Drug Discovery World. 2026: the year AI stops being optional in drug discovery.
-
PMC. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum.
-
Fierce Biotech. In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
-
MDPI. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine.
-
Fiveable. Validation of computational results with experimental data.
-
Frontiers. In Silico Methods for Drug Design and Discovery.
-
MDPI. Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives as Possible Antidepressant Agents.
-
SpringerLink. When theory came first: a review of theoretical chemical predictions ahead of experiments.
-
DergiPark. In-silico Drug Evaluation by Molecular Docking and ADME Studies, DFT Calculations of 2-(4-Chlorobenzyl) -.
-
ResearchGate. Prediction uncertainty validation for computational chemists | Request PDF.
-
ResearchGate. Synthesis, crystallographic characterization, and thermal analyses of five 5-methyl-1H-tetrazole salts | Request PDF.
-
PMC. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents.
-
Der Pharma Chemica. Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives.
-
ResearchGate. IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT | Request PDF.
-
Indian Academy of Sciences. 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material.
-
Malaria World. NOT Open Access | In silico study, synthesis, and evaluation of the antimalarial activity of hybrid dimethoxy pyrazole 1,3,5-triazine derivatives.
Sources
- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. 3-methoxy-5-(1H-tetrazol-1-yl)aniline | 883291-48-3 | Benchchem [benchchem.com]
- 7. 3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | 799262-39-8 | Benchchem [benchchem.com]
- 8. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 9. When theory came first: a review of theoretical chemical predictions ahead of experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline | C8H9N5 | CID 252640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
